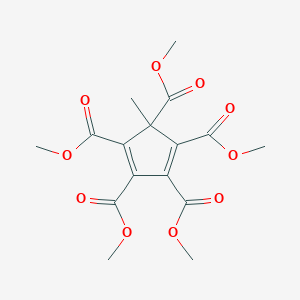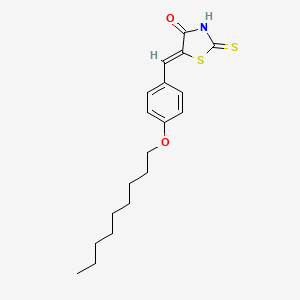
Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate is a complex organic compound known for its unique structure and properties It is a derivative of cyclopentadiene, featuring five methyl groups and five ester groups attached to the cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate typically involves multiple steps. One common method starts with the preparation of 1,2,3,4,5-pentamethylcyclopentadiene, which is then subjected to esterification reactions to introduce the ester groups. The reaction conditions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where one of the ester groups is replaced by another nucleophile.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ester derivatives .
Aplicaciones Científicas De Investigación
Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, facilitating the formation of stable metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism by which Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes in biological systems or interacting with substrates in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the compound, known for its use in organometallic chemistry.
Pentakis(methoxycarbonyl)cyclopentadiene: Another ester derivative of cyclopentadiene, used in similar applications.
Uniqueness
Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate stands out due to its combination of five methyl and five ester groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile ligands or intermediates .
Propiedades
Número CAS |
16691-60-4 |
|---|---|
Fórmula molecular |
C16H18O10 |
Peso molecular |
370.31 g/mol |
Nombre IUPAC |
pentamethyl 5-methylcyclopenta-1,3-diene-1,2,3,4,5-pentacarboxylate |
InChI |
InChI=1S/C16H18O10/c1-16(15(21)26-6)9(13(19)24-4)7(11(17)22-2)8(12(18)23-3)10(16)14(20)25-5/h1-6H3 |
Clave InChI |
GQFYNSUBULZEJM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluoro-phenyl)-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10883743.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B10883747.png)
![7-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10883751.png)
![2-(4-chlorophenyl)-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]acetamide](/img/structure/B10883755.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)

![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide](/img/structure/B10883770.png)
![1-Cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10883778.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)
![2-(4-Methoxyphenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10883789.png)
![(4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883801.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10883803.png)
methanone](/img/structure/B10883815.png)

